molecular formula C10H10Cl2FNO4S B13626435 3,5-Dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl fluoride

3,5-Dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl fluoride

Cat. No.: B13626435
M. Wt: 330.16 g/mol
InChI Key: GUYRBUJRTCTMOY-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C10H10Cl2FNO4S

Preparation Methods

The synthesis of 3,5-Dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl fluoride involves several steps. One common method includes the reaction of 3,5-dichloro-4-hydroxybenzenesulfonyl chloride with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

3,5-Dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form the corresponding sulfonic acid and fluoride ion.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and organic solvents such as dichloromethane and ethanol. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3,5-Dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl fluoride has several scientific research applications:

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of serine proteases.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by covalently modifying the active site of the enzyme, thereby preventing its normal function. The molecular pathways involved in its action are still under investigation, but it is believed to interfere with key biochemical processes within cells .

Comparison with Similar Compounds

3,5-Dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl fluoride can be compared with other similar compounds, such as:

    3,5-Dichloro-4-hydroxybenzenesulfonyl chloride: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.

    4-(Dimethylcarbamoyl)phenylsulfonyl fluoride: Another sulfonyl fluoride compound with similar reactivity but different substitution patterns on the benzene ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C10H10Cl2FNO4S

Molecular Weight

330.16 g/mol

IUPAC Name

3,5-dichloro-4-[2-(dimethylamino)-2-oxoethoxy]benzenesulfonyl fluoride

InChI

InChI=1S/C10H10Cl2FNO4S/c1-14(2)9(15)5-18-10-7(11)3-6(4-8(10)12)19(13,16)17/h3-4H,5H2,1-2H3

InChI Key

GUYRBUJRTCTMOY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)COC1=C(C=C(C=C1Cl)S(=O)(=O)F)Cl

Origin of Product

United States

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